

# An In-depth Technical Guide to the Chemical Structure and Properties of Spiramide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Spiramide**. It is important to distinguish **Spiramide**, a distinct chemical entity, from "Spiromide," a pharmaceutical trade name for a combination product containing Spironolactone and Furosemide. This document focuses exclusively on the scientific and technical details of **Spiramide**.

**Spiramide**, also known by its developmental code name AMI-193, is an experimental antipsychotic agent.[1] It is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one.[2] Its primary mechanism of action involves the selective antagonism of serotonin 5-HT2A and dopamine D2 receptors, with a high affinity for the D2 receptor.[2]

## **Chemical Structure and Identification**

**Spiramide** is an azaspiro compound characterized by a spirocyclic core.[2] The systematic IUPAC name for **Spiramide** is 8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[2]

Table 1: Chemical Identification of Spiramide



Identifier	Value	Reference	
IUPAC Name	8-[3-(4- fluorophenoxy)propyl]-1- phenyl-1,3,8- triazaspiro[4.5]decan-4-one	[2]	
CAS Number	510-74-7	[2]	
PubChem CID	68186	[2]	
Molecular Formula	C22H26FN3O2	[2]	
Synonyms	AMI-193, R 5808, Espiramida, Spiramidum	[1][2]	

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Spiramide**.

Table 2: Physicochemical Properties of Spiramide

Property	Value	Reference
Molecular Weight	383.5 g/mol	[2]
Boiling Point	609.1 °C at 760 mmHg	
Density	1.26 g/cm <sup>3</sup>	-
Refractive Index	1.621	_
Topological Polar Surface Area	44.8 Ų	[2]
Melting Point	Not available	
Solubility	Not available	-
рКа	Not available	-

# **Pharmacological Properties**



**Spiramide** is a selective antagonist of serotonin and dopamine receptors, which is a characteristic of atypical antipsychotic drugs.[1][3]

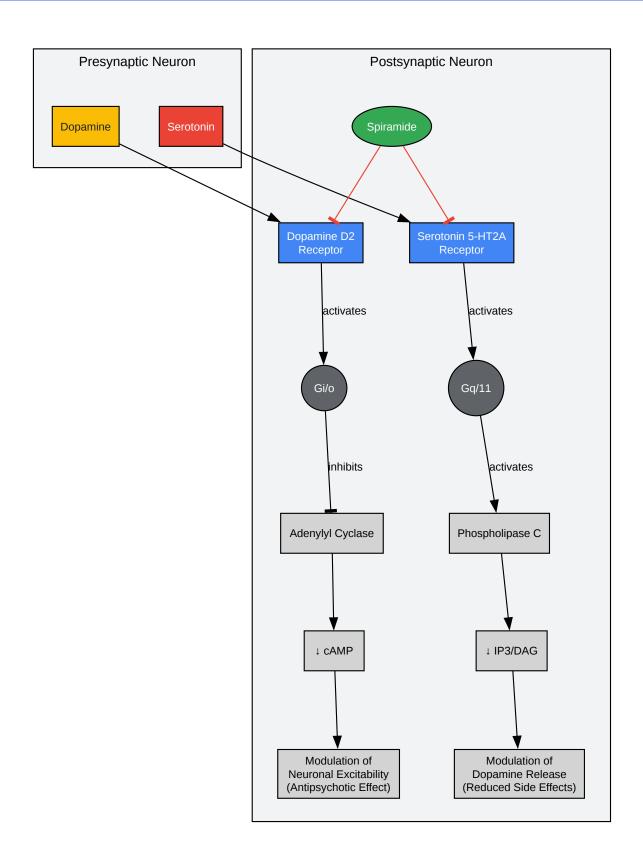
Table 3: Pharmacological Profile of Spiramide

Target	Activity	Affinity (Ki)	Reference
Serotonin 5-HT2A Receptor	Antagonist	Not specified	[1]
Dopamine D2 Receptor	Antagonist	3 nM	[2]
Serotonin 5-HT1A Receptor	Antagonist	Not specified	[1]
Serotonin 5-HT2C Receptor	Low Affinity	Not specified	[2]

## **Signaling Pathways and Mechanism of Action**

As a 5-HT2A and D2 receptor antagonist, **Spiramide** modulates downstream signaling cascades in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. The simultaneous blockade of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[4][5]





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**Spiramide**'s antagonistic action on D2 and 5-HT2A receptors.



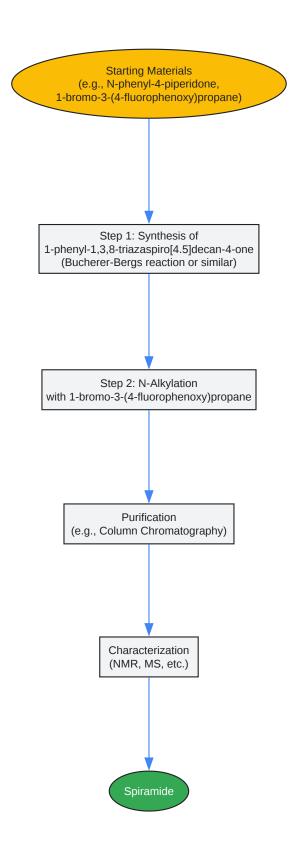
## **Experimental Protocols**

Detailed experimental protocols for **Spiramide** are not widely published. The following sections provide representative methodologies for the synthesis, quantification, and in vitro analysis of **Spiramide**, based on established procedures for similar compounds. These protocols may require optimization for specific laboratory conditions.

## **Synthesis of Spiramide**

The synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives can be achieved through a multistep process. A general workflow is presented below.[6][7][8]





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A general synthetic workflow for **Spiramide**.



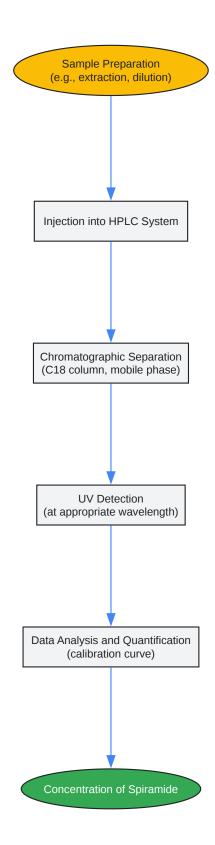
### Protocol for Synthesis:

- Synthesis of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This intermediate can be synthesized via a multi-step reaction, for instance, a modification of the Bucherer-Bergs reaction using N-phenyl-4-piperidone, potassium cyanide, and ammonium carbonate to form a spirohydantoin, followed by further modifications.[7]
- N-Alkylation: The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one intermediate is then alkylated with 1-bromo-3-(4-fluorophenoxy)propane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica gel to yield pure **Spiramide**.
- Characterization: The final product is characterized by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

# Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection can be developed for the quantification of **Spiramide** in various matrices. The following is a general protocol that would require validation. [9][10]





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Workflow for HPLC-based quantification of **Spiramide**.



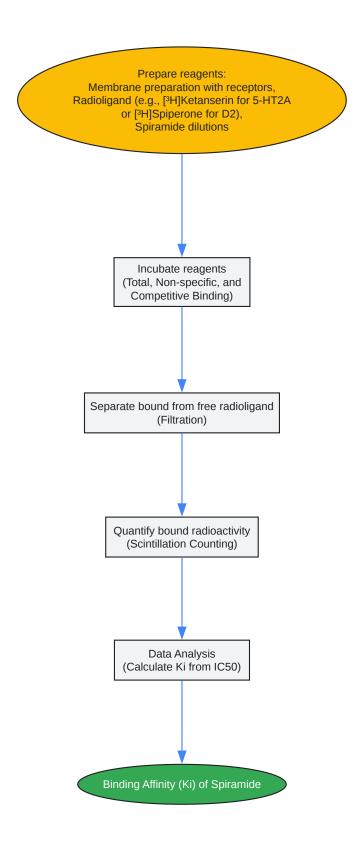
### Protocol for HPLC Quantification:

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
  organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The
  exact ratio should be optimized for optimal separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of **Spiramide**; likely to be in the range of 230-280 nm due to the aromatic rings.
- Standard Preparation: Prepare a stock solution of Spiramide of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Extract **Spiramide** from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the
  concentration of the standards. Determine the concentration of **Spiramide** in the samples
  from the calibration curve.

## **In Vitro Receptor Binding Assay**

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[11][12][13]





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